3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid

PPAR agonism Nuclear receptor pharmacology Metabolic disease

SAR reproducibility failure often arises from subtle structural changes in oxazole-arylpropionates. The methylsulfanyl (-SMe) group at the 4-phenyl position is a distinct pharmacophore compared to sulfonyl analogs. This compound (97-98% purity by NMR/HPLC) eliminates substitution ambiguity. - **Key feature:** Oxidize -SMe to -SO₂Me for direct head-to-head PPAR selectivity profiling. - **Application:** De novo agonist/antagonist screening (PPARα/δ/γ) or LC-MS reference standard. - **Supply:** Available as a research-grade solid with verified CoA.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS No. 89150-28-7
Cat. No. B12884317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid
CAS89150-28-7
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)SC
InChIInChI=1S/C14H15NO3S/c1-9-15-14(12(18-9)7-8-13(16)17)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,17)
InChIKeyAFROAEDZUOVNQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

89150-28-7 Chemical Identity & Physicochemical Profile


The compound 3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid (CAS 89150-28-7) is a synthetic, small-molecule oxazole derivative possessing a propanoic acid side chain. Its molecular formula is C₁₄H₁₅NO₃S, with a molecular weight of 277.34 g/mol [1]. The structure features a 2-methyl-1,3-oxazole core, a 4-(methylsulfanyl)phenyl substituent, and a propanoic acid group at the 5-position [1]. Computed physicochemical properties include an XLogP3-AA of 2.7, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [2]. It is commercially available from multiple vendors at purities typically ranging from 97% to 98% .

Scaffold
Oxazole-arylpropionic acid
Research Context
PPAR modulator class exploration
Supply
Commercially available high purity

89150-28-7 In-Class Substitution Risks


The oxazole-arylpropionic acid chemical class, which includes CAS 89150-28-7, has been extensively explored in patents for PPAR (Peroxisome Proliferator-Activated Receptor) modulation [1]. Within this class, minor structural modifications—such as the presence or oxidation state of a sulfur-containing substituent on the phenyl ring—can profoundly shift receptor subtype selectivity, potency, and pharmacokinetic profiles [2]. For example, the methylsulfanyl (-SMe) group in this compound is a distinct pharmacophoric feature compared to the methylsulfonyl (-SO₂Me) or unsubstituted phenyl analogs found in other in-class compounds. Substituting one for another without confirmatory biological data risks selecting a compound with an entirely different activity and selectivity fingerprint, negating experimental reproducibility. The quantitative evidence required to justify a specific choice is currently absent from the public domain, making an informed selection impossible without further primary screening.

Methylsulfanyl vs methylsulfonyl or unsubstituted phenyl analogs may shift PPAR subtype selectivity and potency profiles.
Structural modifications alter pharmacokinetic behavior; direct substitution without confirmatory data risks activity mismatch.
Absence of public bioactivity and ADME data prevents informed compound selection within the oxazole class.

89150-28-7 Comparative Performance Evidence


PPAR Agonist Potency & Selectivity Data Gap

No primary research papers or patents were identified that report quantitative potency (e.g., EC₅₀, IC₅₀, Kᵢ) or selectivity data for CAS 89150-28-7 against any PPAR subtype or other biological target. The compound falls within the oxazole-arylpropionic acid class, where potent PPAR agonists are known. For instance, a closely related analog in the same patent family, a chiral oxazole-arylpropionic acid derivative, demonstrated potent dual PPARα/γ agonism in cell-based transactivation assays [1]. However, the specific data for CAS 89150-28-7 is absent, making any direct potency comparison impossible.

PPAR Agonist Potency
Class-level inference
Target: no public data
Comparator chiral analog: PPARα EC₅₀ <100 nM, PPARγ EC₅₀ <500 nM
Prevents potency-based selection for PPAR assays
Patent family data only; no direct measurement
PPAR agonism Nuclear receptor pharmacology Metabolic disease

In Vitro ADME & Physicochemical Data Deficiency

A comprehensive scientific selection process requires data on aqueous solubility, permeability, metabolic stability, and plasma protein binding. A search of authoritative databases, including PubChem and DSSTox, reveals only computed basic properties (LogP: 2.7, HBD: 1, HBA: 5) for CAS 89150-28-7 [1]. No experimental ADME data is publicly available. In contrast, foundational ADME parameters for drug-like molecules are routinely measured. For example, the structurally distinct but well-characterized PPARδ agonist GW501516 has a published experimental LogD of 4.3 and high permeability [2]. The complete absence of such data for the target compound obstructs any assessment of its drug-likeness, bioavailability potential, or suitability for in vivo studies, precluding a meaningful comparison.

In Vitro ADME Data
Data to verify
Target: experimental LogD, solubility, microsomal stability not reported
Requires extensive preliminary ADME characterization
Computed LogP 2.7 only; in vivo suitability uncertain
Drug metabolism Pharmacokinetics Solubility

Chemical Stability & Formulability Evidence Gap

A vendor Safety Data Sheet indicates that CAS 89150-28-7 is not classified as hazardous for transport and recommends long-term storage in a cool, dry place . This provides a minimal baseline for handling. However, no forced degradation studies (e.g., under heat, light, acidic/basic conditions) or compatibility studies with common excipients are publicly available. In comparison, a structurally related compound, 3-{3-[(methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid, has similarly sparse public data, but the oxadiazole core may confer different hydrolytic stability due to the altered heterocycle [1]. The absence of stability data means a user cannot confidently select this compound over an oxadiazole analog based on shelf-life or solution-state stability, which is a critical factor for high-throughput screening campaigns.

Chemical Stability
Data to verify
Forced degradation profile not available; oxadiazole comparator also lacks data
Stability screening recommended before HTS use
Vendor SDS advises cool, dry storage only
Chemical stability Long-term storage Formulation

89150-28-7 Application Scenarios


PPAR Subtype Profiling Probe

Given the patent landscape linking oxazole-arylpropionic acids to PPAR modulation, this compound may serve as a starting point for a de novo agonist or antagonist screen [1]. A user could procure this compound to profile its activity across PPARα, δ, and γ subtypes using standard reporter gene assays. However, as the quantitative data in Section 3 demonstrates, the expected activity is completely unknown. This scenario is only viable if the user's primary goal is to generate novel structure-activity relationship (SAR) data and has the resources to perform extensive in-house pharmacological characterization.

Sulfide-to-Sulfone Oxidation SAR

The methylsulfanyl (-SMe) substituent is a key functional group that can be oxidized to the corresponding methylsulfonyl (-SO₂Me) analog. In the broader oxazole class, such an oxidation has been shown to drastically alter drug-target interactions and pharmacokinetic properties [1]. A medicinal chemist could procure this compound as a precursor to synthesize and directly compare the sulfide and sulfone derivatives in their specific assay panel, enabling a controlled head-to-head study.

LC-MS Analytical Reference Standard

With a purity of 97-98% as confirmed by vendor certificates of analysis (including NMR, HPLC, and GC) , this compound is suitable as an analytical reference standard. A user developing a liquid chromatography-mass spectrometry (LC-MS) method for detecting oxazole-propanoic acid metabolites in biological matrices could procure this compound for retention time locking and calibration, provided they independently verify its purity and identity upon receipt.

Application
Selection Property
Validation Focus
PPAR subtype profiling probe
Oxazole-arylpropionic acid scaffold with potential PPAR ligand activity
Reporter gene assay profiling across PPARα/δ/γ
Sulfide-to-sulfone oxidation SAR
Methylsulfanyl group oxidizable to sulfone
Head-to-head pharmacological comparison of sulfide vs sulfone
LC-MS analytical reference standard
Vendor-reported high purity
Independent purity verification and retention time locking
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